Methyl 2-(5-chloro-2-methyl-phenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-chloro-2-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHZFOYOPXGOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 5 Chloro 2 Methyl Phenyl Acetate and Analogues
Esterification Reactions for Phenylacetic Acid Derivatives
The final step in many synthetic pathways to Methyl 2-(5-chloro-2-methyl-phenyl)acetate is the esterification of its corresponding carboxylic acid, 2-(5-chloro-2-methylphenyl)acetic acid uni.lu. This transformation is a fundamental reaction in organic chemistry, and numerous methods have been developed to achieve high yields and purity. researchgate.net
Catalyzed Esterification Approaches
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. jocpr.com To drive the equilibrium towards the product, a variety of catalysts are employed, ranging from traditional homogeneous acids to more environmentally benign heterogeneous catalysts. gcsu.edu
Homogeneous Catalysis : Mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA) are effective catalysts for this reaction. researchgate.net For instance, the synthesis of α-chloro-(2-chloro)methyl phenylacetate (B1230308), an analogue, can be initiated by dissolving the corresponding acid in methanol (B129727) and adding sulfuric acid, followed by heating. google.com
Heterogeneous Catalysis : In recent years, solid acid catalysts have gained prominence due to their reusability, reduced waste, and operational simplicity. gcsu.eduroyalsocietypublishing.org
Ion-Exchange Resins : Amberlyst-15, a strongly acidic polymeric resin, has proven to be an effective catalyst for the esterification of phenylacetic acid and its derivatives, often providing high selectivity and yields of around 80%. researchgate.netgcsu.edu
Zeolites : H-β zeolite is another important solid acid catalyst used in organic synthesis, valued for its high acidity and defined pore structure. acs.org It has been successfully used in the esterification of phenylacetic acid, with microwave irradiation being employed to accelerate the reaction. acs.org
Nanoclays : Metal cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺, Zn²⁺, Fe³⁺-mont) serve as efficient Brønsted acid catalysts for the liquid-phase esterification of phenylacetic acid. royalsocietypublishing.orgsemanticscholar.org The catalytic activity stems from the acidic sites generated by the exchanged metal cations. royalsocietypublishing.org
Phase-Transfer Catalysis (PTC) : This technique is useful for reactions involving reactants in immiscible phases. The esterification of a substituted phenylacetic acid can be achieved using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (QBr) in a two-phase system (e.g., aqueous NaOH/toluene). acs.org The reaction occurs in the organic phase, facilitated by the catalyst. acs.org
Optimization of Reaction Conditions
Achieving maximum yield and selectivity in the esterification of phenylacetic acid derivatives requires careful optimization of several reaction parameters.
Molar Ratio of Reactants : In equilibrium-limited reactions like Fischer esterification, using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the ester product. For the esterification of phenylacetic acid (PAA) with p-cresol (B1678582) (p-C) using nanoclay catalysts, the yield increased significantly as the molar ratio of PAA to p-C was varied, with an optimal ratio found to be 1:4. royalsocietypublishing.org Similarly, when using H-β zeolite under microwave irradiation, a 1:2 molar ratio of phenylacetic acid to p-cresol was found to be optimal. acs.org
Catalyst Amount : The quantity of catalyst is crucial. For nanoclay-catalyzed reactions, the ester yield was observed to increase with the catalyst amount up to a certain point (0.75 g), beyond which the increase was not significant. royalsocietypublishing.org This is attributed to the increased number of available acid sites for the reaction. royalsocietypublishing.org
Temperature : Reaction temperature plays a vital role in reaction kinetics. Kinetic studies on the esterification of (4-methoxyphenyl)acetic acid showed a clear dependence of the reaction rate on temperature, allowing for the evaluation of activation energies. acs.org In other studies, the optimal temperature for esterification with Amberlyst-15 was found to be 110°C, with higher temperatures leading to decreased yield. researchgate.net
Reaction Time : The duration of the reaction must be sufficient to reach equilibrium or maximum conversion. For nanoclay-catalyzed esterification, the optimal reaction period was determined to be 6 hours. royalsocietypublishing.org Under microwave heating with H-β zeolite, an optimal time of 60 minutes was reported for maximum ester yield. acs.org
| Catalyst | Reactants | Optimal Molar Ratio (PAA:Alcohol) | Optimal Temperature | Optimal Time | Reported Yield | Reference |
|---|---|---|---|---|---|---|
| Al³⁺–mont-nanoclay | PAA + p-Cresol | 1:4 | Reflux (Toluene) | 6 h | ~78% | royalsocietypublishing.org |
| H-β Zeolite (Microwave) | PAA + p-Cresol | 1:2 | 463 K (190°C) | 60 min | High | acs.org |
| Amberlyst-15 | PAA + Various Alcohols | N/A (Alcohol as solvent) | 110°C | 6 h | ~80% | researchgate.net |
Approaches Utilizing Substituted Aromatic Precursors
The synthesis of the core 2-(5-chloro-2-methyl-phenyl)acetic acid structure can be accomplished by building the acetic acid side chain onto a pre-existing substituted benzene (B151609) ring.
Friedel-Crafts Type Reactions for Aryl Ketoacid Formation
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with aromatic rings. A plausible, though less common, route to phenylacetic acids involves the acylation of an aromatic precursor to form an aryl ketoacid, which can then be reduced. A related synthesis is seen in the preparation of 5-propionyl-2-thiophenyl phenylacetate, where a key step is the Friedel-Crafts reaction between o-chloro phenylacetate and propionyl chloride. google.com This demonstrates the feasibility of acylating a substituted phenylacetate ring system, which could then be subjected to further transformations. google.com
Cyanidation and Hydrolysis Routes for Phenylacetic Acid Skeletons
A standard and widely used industrial method for preparing phenylacetic acids is through the hydrolysis of benzyl (B1604629) cyanides. orgsyn.orgscribd.comaecenar.com This two-step process is highly effective for synthesizing the 2-(5-chloro-2-methyl-phenyl)acetic acid precursor.
Cyanidation : The first step involves the conversion of a substituted benzyl halide into the corresponding benzyl cyanide (a nitrile). This is typically achieved via the Kolbe nitrile synthesis, which involves treating the benzyl halide with a cyanide salt, such as sodium cyanide (NaCN). sciencemadness.org For the target molecule, the starting material would be 5-chloro-2-methylbenzyl chloride, which would react with NaCN to yield 5-chloro-2-methylbenzyl cyanide.
Hydrolysis : The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be done under either acidic or basic conditions, although acid-catalyzed hydrolysis is often smoother. orgsyn.orgscribd.com The process typically involves heating the benzyl cyanide with a strong acid, such as aqueous sulfuric acid or hydrochloric acid, for several hours. orgsyn.orgaecenar.comsciencemadness.org The reaction proceeds to form the phenylacetic acid, which can be isolated upon cooling and purification. scribd.com Yields for this hydrolysis step are generally high, often around 80%. orgsyn.org
Multi-step Synthetic Pathways and Intermediate Formation
The complete synthesis of this compound typically involves a multi-step sequence where key intermediates are formed and transformed.
A highly plausible and efficient pathway combines the methods described above:
Precursor Synthesis : The synthesis begins with 4-chloro-2-methyltoluene.
Halogenation : Radical halogenation (e.g., with N-bromosuccinimide) of the methyl group would yield 5-chloro-2-methylbenzyl bromide. mdpi.com
Cyanidation : The benzyl bromide is then converted to 5-chloro-2-methylbenzyl cyanide using sodium cyanide. sciencemadness.orgmdpi.com
Hydrolysis : The cyanide intermediate is hydrolyzed under strong acid conditions (e.g., H₂SO₄/H₂O) to produce the key intermediate, 2-(5-chloro-2-methyl-phenyl)acetic acid. orgsyn.orgscribd.com
Esterification : Finally, Fischer esterification of the resulting acid with methanol, catalyzed by an acid such as H₂SO₄ or a solid acid catalyst like Amberlyst-15, yields the target product, this compound. researchgate.netgcsu.edu
Alternative pathways for related analogues highlight the versatility of synthetic strategies. For example, the synthesis of α-bromo-2-chlorophenylacetate methyl ester has been achieved via the transesterification of the corresponding acid with methyl acetate (B1210297) using a Lewis acid catalyst like zinc chloride. google.com Another multi-step synthesis for a different analogue starts from 2,6-dibromo-4-methylaniline, involving diazotization, Suzuki coupling to build the aromatic core, followed by bromination, cyanation, hydrolysis, and esterification to construct the final phenylacetic acid ester. mdpi.com These examples underscore the modular nature of these syntheses, where different fragments and functional groups can be introduced sequentially to build complex molecular architectures.
Ring-Opening Reactions of Lactones for Halogenated Phenylacetates
The formation of halogenated phenylacetates can be conceptually approached through the chemistry of lactones, which are cyclic esters. gcsu.edu The general strategy involves the ring-opening of a lactone precursor. Lactone rings, particularly five- and six-membered rings (γ- and δ-lactones), are stable structures that can be synthesized and subsequently opened to yield functionalized linear molecules. inventivapharma.com
The ring-opening of lactones typically proceeds via a nucleophilic pathway. prepchem.com For instance, the hydrolysis of a lactone, often catalyzed by a base like sodium hydroxide (B78521), breaks the ester bond to form the corresponding hydroxy acid. gcsu.edu This reaction is reversible, but the equilibrium can be shifted toward the ring-opened product. gcsu.edu
A potential, though not commonly cited, pathway to halogenated phenylacetates could involve halolactonization. In this type of reaction, an alkene is treated with a halogen (e.g., iodine or bromine) in a process that involves electrophilic addition, with the resulting cationic intermediate being captured intramolecularly by a nearby carboxylic acid group to form a halo-lactone. gcsu.edu Subsequent chemical transformations would be required to open the lactone ring and convert the resulting structure into the target phenylacetate. This multi-step process would involve opening the ring, potentially through hydrolysis to a hydroxy-halo-acid, followed by oxidation of the hydroxyl group and esterification to yield the final product. The mechanism for acid-catalyzed lactone formation involves the protonation of the carbonyl oxygen, followed by an intramolecular attack from the hydroxyl group on the other end of the molecule. inventivapharma.com The reverse of this process, acid-catalyzed hydrolysis, can be used for ring-opening.
Derivatization of Intermediates for Complex Structures
A common and versatile strategy for synthesizing complex phenylacetate derivatives involves the stepwise modification of simpler intermediates. This can include electrophilic aromatic substitution on the phenyl ring or reactions at the α-carbon of the acetate moiety.
One key type of intermediate is the α-halo-phenylacetate, such as methyl α-bromo-phenylacetate. These compounds can be prepared by reacting a methyl phenylacetate with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. prepchem.com The resulting α-bromo ester is a valuable precursor for introducing various functionalities through nucleophilic substitution reactions.
Another approach involves modifying the phenyl ring of a simpler phenylacetate. For example, a Friedel-Crafts reaction can be used to introduce an acyl group onto the aromatic ring. A patented process describes the reaction of o-chloro phenylacetate with propionyl chloride in the presence of a Lewis acid catalyst to produce a 5-propionyl-2-chloro phenylacetic ester. chemicalbook.com This intermediate can then undergo further reactions, such as hydrolysis, Ullmann condensation with thiophenol, and re-esterification to yield more complex structures like 5-propionyl-2-thiophenyl phenylacetate. chemicalbook.com
The synthesis of highly substituted and complex structures has been demonstrated starting from substituted toluenes. For instance, 3,4,5-triphenyltoluene can be converted into the corresponding 2-[(3,4,5-triphenyl)phenyl]acetic acid. mdpi.com The synthesis begins with the bromination of the methyl group using N-bromosuccinimide (NBS) and an initiator (AIBN) to form a benzyl bromide derivative. mdpi.com This intermediate is then converted to a nitrile by reaction with potassium cyanide (KCN), which is subsequently hydrolyzed to the desired phenylacetic acid. mdpi.com This demonstrates how a simple methyl group on the phenyl ring serves as a handle for elaboration into the acetic acid side chain.
The following table summarizes various synthetic conditions for preparing phenylacetate analogues.
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| o-chloro phenylacetate | Propionyl chloride, Lewis acid catalyst | 5-propionyl-2-chloro phenylacetic ester | Not specified | chemicalbook.com |
| Methyl phenylacetate | N-bromosuccinimide, benzoyl peroxide, CCl₄, reflux | Methyl bromo-phenylacetate | Not specified | prepchem.com |
| 3,4,5-Triphenyltoluene | 1. NBS, AIBN, CCl₄, reflux 2. KCN, 18-crown-6, MeCN, reflux | 2-[(3,4,5-Triphenyl)phenyl]acetonitrile | 73% (step 1), 64% (step 2) | mdpi.com |
| Phenylacetonitrile | Methanol, Sulfuric acid, 95-100°C | Methyl phenylacetate | 80% | nih.gov |
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of esters, including phenylacetates, to develop more environmentally benign and sustainable processes. These approaches focus on using non-toxic reagents, recyclable catalysts, solvent-free conditions, and biocatalysis.
A key area of development is the replacement of traditional homogeneous acid catalysts, such as sulfuric acid, with solid heterogeneous catalysts. researchgate.net Modified montmorillonite nanoclays, for example, have been shown to be effective, non-corrosive, and reusable catalysts for the esterification of phenylacetic acid. jetir.org These clay-based catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, which minimizes waste. jetir.orgnih.gov Catalysts like Amberlyst-15, a cation-exchange resin, have also been used to achieve high yields (around 80%) in the esterification of phenylacetic acid, offering a more environmentally friendly alternative to mineral acids. researchgate.net
Solvent-free reaction conditions represent another significant green chemistry strategy. gcsu.edu Performing esterification reactions by heating the reactants together, often with a catalyst, eliminates the need for potentially hazardous organic solvents. nih.gov This reduces waste, simplifies product purification, and can lead to higher reaction rates. For example, the esterification of various phenols with acetic anhydride (B1165640) has been successfully achieved without any solvent or catalyst, simply by optimizing the reaction temperature. nih.gov
Biocatalysis offers a highly specific and efficient route to phenylacetic acid and its derivatives under mild conditions. researchgate.net Enzymatic cascades have been developed to convert amino acids like L-phenylalanine into phenylacetic acid with very high conversion rates (>99%). researchgate.net These biotransformations operate in aqueous media at moderate temperatures, avoiding the harsh reagents and conditions associated with many traditional chemical syntheses. nih.govresearchgate.net
The table below highlights some green catalysts used in the synthesis of phenylacetic acid esters.
| Catalyst Type | Specific Catalyst | Reaction | Key Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous Solid Acid | Metal-exchanged Montmorillonite Nanoclay (e.g., Zn²⁺-mont) | Esterification of Phenylacetic Acid | Reusable, non-corrosive, eco-friendly, high selectivity. | jetir.org |
| Ion-Exchange Resin | Amberlyst-15 | Esterification of Phenylacetic Acid | High yield, replaces homogeneous acids, reusable. | researchgate.net |
| Biocatalyst | Enzymatic Cascade (e.g., from E. coli) | Conversion of L-Phenylalanine to Phenylacetic Acid | High conversion, mild conditions, uses renewable feedstock. | researchgate.net |
| Supported Heteropolyacid | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Oxidation of Methyl Mandelate | Reusable nanocatalyst, easy workup. |
Chemical Reactivity and Transformation Mechanisms of Methyl 2 5 Chloro 2 Methyl Phenyl Acetate
Reactions Involving the Ester Functionality
The ester group is a primary site for nucleophilic acyl substitution reactions.
The ester functionality of Methyl 2-(5-chloro-2-methyl-phenyl)acetate can be cleaved through hydrolysis to yield 2-(5-chloro-2-methyl-phenyl)acetic acid and methanol (B129727). This reaction can proceed via two primary pathways: acid-catalyzed and base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and to drive the reaction to completion, the equilibrium may need to be shifted, for instance, by removing the methanol product as it forms. byjus.com The mechanism is generally considered a nucleophilic acyl substitution.
The kinetics of hydrolysis for related compounds, such as phenyl isocyanates, have been shown to be subject to general base catalysis. rsc.org The rate of hydrolysis is influenced by temperature and the pH of the reaction medium. niscpr.res.inresearchgate.net
Table 1: General Conditions for Ester Hydrolysis
| Catalyst | Reagents | General Conditions | Products |
|---|---|---|---|
| Acid | Dilute H₂SO₄ or HCl, Water | Heat/Reflux | 2-(5-chloro-2-methyl-phenyl)acetic acid, Methanol |
The ester group of this compound can be reduced to the corresponding primary alcohol, 2-(5-chloro-2-methyl-phenyl)ethanol. This transformation is typically achieved using strong reducing agents.
Complex Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol.
Catalytic Hydrogenation: While more commonly used for reducing other functional groups, catalytic hydrogenation can, under harsh conditions (high pressure and temperature), reduce esters to alcohols. This method is less common for laboratory-scale ester reduction compared to the use of metal hydrides.
Research on the reduction of related carboxylic acids and esters highlights the use of various catalytic systems. For example, manganese(I)-catalyzed hydrosilylation has been shown to be an effective method for reducing phenylacetic acid to 2-phenylethanol. nih.gov This suggests that similar catalytic methods could be applicable for the reduction of this compound.
Table 2: General Conditions for Ester Reduction
| Reagent/Catalyst | Solvent | General Conditions | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 1) Stir at room temperature2) Aqueous workup | 2-(5-chloro-2-methyl-phenyl)ethanol |
Transformations of the Halogenated Aromatic Moiety
The substituted phenyl ring is another reactive center of the molecule.
The existing substituents on the benzene (B151609) ring—chloro, methyl, and the methyl acetate (B1210297) group—direct the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com
-Cl (Chloro): An ortho, para-director and deactivating.
-CH₃ (Methyl): An ortho, para-director and activating.
-CH₂COOCH₃ (Methyl Acetate): The alkyl group is weakly activating and an ortho, para-director.
The combined effect of these groups dictates the regioselectivity of EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The methyl group is an activating group, while the chloro group is deactivating. The directing effects of the ortho-methyl and para-chloro substituents are synergistic, strongly directing incoming electrophiles to the positions ortho and para to the methyl group (and meta to the chloro group). The most likely positions for substitution would be at C4 and C6, with potential steric hindrance from the adjacent methyl and chloro groups influencing the outcome.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | Methyl 2-(4-nitro-5-chloro-2-methyl-phenyl)acetate and Methyl 2-(6-nitro-5-chloro-2-methyl-phenyl)acetate |
| Halogenation | Br⁺ or Cl⁺ (from Br₂/FeBr₃ or Cl₂/AlCl₃) | Methyl 2-(4-bromo-5-chloro-2-methyl-phenyl)acetate and Methyl 2-(4,5-dichloro-2-methyl-phenyl)acetate |
| Sulfonation | SO₃ (from fuming H₂SO₄) | 4-(2-methoxy-2-oxo-ethyl)-2-chloro-5-methyl-benzenesulfonic acid |
Nucleophilic aromatic substitution (SₙAr) of the chlorine atom on the phenyl ring is generally challenging. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions to activate the ring towards nucleophilic attack. libretexts.org In this compound, the ring is not strongly activated for SₙAr, as it lacks such powerful electron-withdrawing groups.
However, under specific and often harsh conditions, such as high temperatures, high pressures, or the use of transition metal catalysts (e.g., copper in Ullmann condensation or palladium in Buchwald-Hartwig amination), the chlorine atom can be displaced by various nucleophiles. For instance, a patent for the synthesis of a related compound, 5-propionyl-2-thiophenyl phenylacetate (B1230308), describes an Ullmann condensation where a chloro-substituted phenylacetate reacts with thiophenol in the presence of a copper catalyst. google.com This indicates that with the appropriate catalytic system, nucleophiles like amines, alkoxides, or thiolates could potentially replace the chlorine atom.
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Reaction Type | Nucleophile | Catalyst | General Conditions | Potential Product |
|---|---|---|---|---|
| Ullmann Condensation | R-OH / R-SH | Copper (e.g., CuI, Cu powder) | High Temperature, Base | Methyl 2-(5-alkoxy/thioalkoxy-2-methyl-phenyl)acetate |
Oxidation Reactions of Aromatic and Aliphatic Centers
Both the aromatic methyl group and the aliphatic methylene (B1212753) group of the acetate side chain are susceptible to oxidation under different conditions.
Oxidation of the Aromatic Methyl Group: The methyl group attached to the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating. This would transform the molecule into Methyl 2-(3-chloro-6-carboxy-phenyl)acetate.
Oxidation of the Aliphatic Methylene Group: The α-carbon of the acetate group (the benzylic position) is activated and can be oxidized. A practical method to convert aryl acetates into α-ketoesters involves oxidation with reagents like aqueous tert-butyl hydroperoxide (TBHP) catalyzed by copper(II) oxide (CuO). researchgate.net Applying this to this compound would yield Methyl 2-(5-chloro-2-methyl-phenyl)-2-oxoacetate.
Table 5: Potential Oxidation Reactions
| Target Center | Oxidizing Agent | General Conditions | Product |
|---|---|---|---|
| Aromatic Methyl Group | KMnO₄, NaOH, H₂O | Heat, then acidify | Methyl 2-(3-chloro-6-carboxy-phenyl)acetate |
Cyclization and Rearrangement Mechanisms of this compound
The chemical architecture of this compound, featuring a phenylacetic acid ester moiety, makes it a candidate for intramolecular cyclization reactions, particularly under acidic conditions. The most anticipated transformation is an intramolecular Friedel-Crafts acylation to form a substituted indanone. This type of reaction is a well-established method for the synthesis of five-membered cyclic ketones fused to an aromatic ring. d-nb.inforesearchgate.netmasterorganicchemistry.com
The mechanism for this transformation involves the activation of the ester's carbonyl group by a Lewis acid or a strong protic acid, such as polyphosphoric acid (PPA). d-nb.info This activation enhances the electrophilicity of the carbonyl carbon. Subsequently, the activated acylium ion or a related electrophilic species is attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The position of the cyclization on the aromatic ring is directed by the existing substituents, namely the chloro and methyl groups.
In the case of this compound, the intramolecular acylation is expected to proceed via the formation of an acylium ion intermediate. The electrophilic attack will occur at the carbon atom of the benzene ring that is ortho to the methyl group and meta to the chlorine atom. This regioselectivity is guided by the activating effect of the methyl group and the deactivating, meta-directing nature of the chlorine atom. The subsequent loss of a proton from the intermediate sigma complex re-aromatizes the ring system, yielding the corresponding indanone.
While specific research on the cyclization of this compound is not extensively documented in publicly available literature, the general mechanism for the intramolecular Friedel-Crafts acylation of substituted phenylacetic acids and their esters is well-understood. researchgate.netresearchgate.net The reaction conditions, such as the choice of acid catalyst and temperature, can significantly influence the yield and purity of the resulting indanone. d-nb.info
Below is a data table summarizing the expected products and typical reaction conditions for the intramolecular Friedel-Crafts cyclization of substrates analogous to this compound.
| Reactant | Catalyst/Reagent | Product | Reaction Conditions | Reference |
| 3-Arylpropanoic acids | Niobium pentachloride (NbCl5) | 1-Indanones | Room temperature | researchgate.net |
| 3-Arylpropionic acids | Terbium(III) triflate (Tb(OTf)3) | 1-Indanones | 250 °C | researchgate.net |
| Phenylpropionic acid chloride | Aluminum chloride (AlCl3) | 1-Indanone | Not specified | nih.gov |
| 4-Chloro-2-methyl-benzenepropanoic acid | Polyphosphoric acid (PPA) | 6-Chloro-4-methyl-1-indanone | Not specified | chemicalbook.com |
| 3,4-Dimethoxybenzyl-Meldrum's acid derivative | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | 5,6-Dimethoxy-2-methyl-1-indanone | Reflux in nitromethane | orgsyn.org |
Derivatization and Functionalization Strategies for Substituted Phenylacetates
Introduction of Additional Functionalities on the Phenyl Ring
The aromatic ring of Methyl 2-(5-chloro-2-methyl-phenyl)acetate is amenable to electrophilic aromatic substitution, allowing for the introduction of new functional groups. The directing effects of the existing substituents—the ortho, para-directing methyl group and the ortho, para-directing chloro group—govern the position of incoming electrophiles. Due to the deactivating nature of the chlorine atom and the activating nature of the methyl group, along with steric considerations, substitutions are expected to occur at specific positions.
Common electrophilic substitution reactions applicable to this scaffold include:
Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of another halogen atom (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst. chemistrysteps.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions can be less straightforward due to the existing substituents.
The regiochemical outcome of these reactions is determined by the combined electronic and steric influences of the chloro and methyl groups.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| 3 | Ortho to Methyl (activating), Meta to Chloro | Moderate | Possible site for substitution |
| 4 | Para to Chloro (directing), Meta to Methyl | Low | Favorable site for substitution |
| 6 | Ortho to Chloro (directing), Ortho to Methyl | High | Unfavorable site for substitution |
Modifications of the Acetate (B1210297) Side Chain
The acetate side chain offers multiple points for chemical modification, primarily at the ester functional group and the adjacent α-carbon. These transformations are fundamental in synthetic organic chemistry for altering the compound's physical and chemical properties.
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-chloro-2-methyl-phenyl)acetic acid. This acid is a crucial intermediate for further reactions, such as the formation of amides or other esters.
Reduction: The ester group can be reduced to a primary alcohol, 2-(5-chloro-2-methyl-phenyl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Amidation: The ester can be converted directly to an amide by reacting with an amine, often at elevated temperatures, or more commonly, by first converting the ester to the carboxylic acid and then using standard peptide coupling reagents.
α-Carbon Functionalization: The protons on the α-carbon (the -CH₂- group) are weakly acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. For instance, treatment of methyl phenylacetate (B1230308) with a base and subsequent reaction with p-acetamidobenzenesulfonyl azide (B81097) can yield methyl phenyldiazoacetate. wikipedia.org
Table 2: Key Transformations of the Acetate Side Chain
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH/H₂O | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) |
| Amidation | R₂NH or 1. NaOH 2. SOCl₂ 3. R₂NH | Amide (-CONR₂) |
| α-Alkylation | 1. Base (e.g., LDA) 2. R-X | α-Substituted Acetate |
Palladium-Catalyzed Cross-Coupling Reactions for Arylation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be used to introduce aryl or other organic fragments, primarily by leveraging the chloro substituent on the phenyl ring or through C-H activation.
Suzuki Coupling: The chlorine atom on the phenyl ring can participate in Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction would replace the chlorine atom with a new aryl group, forming a biaryl structure.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine, catalyzed by a palladium-ligand complex.
C-H Arylation: Modern palladium catalysis enables the direct arylation of C-H bonds. acs.org For the phenylacetate scaffold, a C-H bond ortho to the directing acetate group could potentially be arylated using an aryl halide. acs.org This approach offers an alternative to traditional cross-coupling that does not rely on a pre-existing halide. A method for the palladium-catalyzed α-arylation of α-chloroesters using organotrifluoroborate salts has also been developed, which could modify the side chain. nih.gov
Table 3: Examples of Palladium-Catalyzed Arylation Strategies
| Coupling Reaction | Reactants | Site of Arylation | Catalyst System (Example) |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | C5 (replacing Cl) | Pd(OAc)₂, PPh₃, Base |
| Buchwald-Hartwig | R₂NH | C5 (replacing Cl) | Pd₂(dba)₃, Ligand, Base |
| Direct C-H Arylation | Ar-X | C6 or α-carbon | Pd(OAc)₂, Ligand, Oxidant |
Synthesis of Heterocyclic Derivatives
The structure of this compound is a valuable starting point for the synthesis of various heterocyclic compounds. These reactions often involve transformations of the acetate side chain into a reactive intermediate that subsequently undergoes cyclization. nih.gov
Indazole Synthesis: Indazoles are an important class of heterocycles in medicinal chemistry. nih.govnih.gov Synthetic routes often involve the cyclization of ortho-substituted arylhydrazones. beilstein-journals.org The phenylacetate can be converted into a suitable precursor for such cyclizations. For example, conversion of the ester to a hydrazide, followed by reaction with an appropriate reagent, could set the stage for an intramolecular cyclization to form an indazole ring system. organic-chemistry.org
Pyrrolidinone Synthesis: The synthesis of pyrrolidinone derivatives from related structures has been reported. For instance, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, which shares a substituted phenyl moiety, has been used as a precursor for a variety of heterocyclic systems through reactions of its hydrazide group. mdpi.com This suggests that by modifying the acetate chain of this compound to a carbohydrazide (B1668358), similar pathways to pyrrolidinone-based heterocycles could be accessed.
Oxadiazole and Triazole Synthesis: The carbohydrazide intermediate derived from the parent ester is a key building block. Reaction of the hydrazide with carbon disulfide and a base can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring. Similarly, reaction with isothiocyanates can lead to thiosemicarbazides, which can be cyclized to form 1,2,4-triazole (B32235) rings. mdpi.comaip.org
Table 4: Potential Heterocyclic Systems from Phenylacetate Precursors
| Heterocycle Class | Key Intermediate | General Reaction |
|---|---|---|
| Indazole | Arylhydrazone | Intramolecular N-arylation beilstein-journals.org |
| Pyrrolidinone | Pyrrolidine-3-carbohydrazide | Cyclization/derivatization mdpi.com |
| 1,3,4-Oxadiazole | Carbohydrazide | Reaction with CS₂/KOH mdpi.com |
| 1,2,4-Triazole | Thiosemicarbazide (B42300) | Cyclization of thiosemicarbazide intermediate mdpi.com |
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations and Molecular Orbital Theory
Molecular Orbital (MO) theory helps in visualizing the distribution of electrons in a molecule and identifying the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting the molecule's reactivity and electronic properties.
In a related study on substituted pentacene, it was shown that electron-donating and electron-withdrawing groups significantly affect the electronic structure and frontier molecular orbital energies. nih.gov For "Methyl 2-(5-chloro-2-methyl-phenyl)acetate," the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may have significant contributions from the carbonyl group of the ester, which can accept electron density. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and its UV-Vis absorption characteristics.
A detailed analysis of the electronic absorption spectra of substituted phenyldiacetylenes using quantum chemical calculations has demonstrated the ability of these methods to assign spectral bands and understand the influence of substituents. youtube.com A similar approach for "this compound" would involve calculating the excitation energies and oscillator strengths to predict its electronic spectrum.
Table 1: Predicted Electronic Properties of this compound based on Analogous Systems
| Property | Predicted Characteristic | Basis of Prediction |
| Electron Distribution | Polarized due to electronegative chlorine and oxygen atoms. | General principles of electronegativity. |
| HOMO | Likely localized on the substituted phenyl ring. | Studies on substituted aromatic compounds. nih.gov |
| LUMO | Likely centered around the carbonyl group of the ester. | Studies on substituted aromatic compounds. nih.gov |
| HOMO-LUMO Gap | Moderate, influencing reactivity and spectral properties. | General principles of MO theory. |
Conformation Analysis and Stereochemical Prediction
The flexibility of the methyl acetate (B1210297) side chain in "this compound" allows for multiple conformations. Conformation analysis aims to identify the most stable arrangement of atoms in space. Computational methods, particularly those combining molecular mechanics and DFT, are well-suited for this purpose.
A study on the conformational analysis of various substituted benzenes, including those with a CH₂R group (where R can be a halogen or other functionalities), utilized calculations of ¹³C NMR chemical shifts to determine the preferred conformations. researchgate.net For a molecule like "this compound," the rotational barrier around the C-C bond connecting the phenyl ring and the acetate group would be a key factor. The presence of the ortho-methyl group can introduce steric hindrance, influencing the preferred dihedral angle.
In a study of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, it was noted that due to steric strain, the two adjacent aromatic rings could not be co-planar. iucr.orgresearchgate.net Similarly, the interaction between the ortho-methyl group and the acetate moiety in "this compound" would likely lead to a non-planar (twisted) conformation being more stable than a fully planar one.
The stereochemistry of the molecule is determined by the spatial arrangement of its atoms. While "this compound" itself is not chiral, computational methods can be used to predict the stereochemical outcomes of reactions involving this molecule.
Table 2: Predicted Conformational Data for this compound
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Dihedral Angle (Phenyl-CH₂) | Non-zero, likely a twisted conformation. | Steric hindrance from the ortho-methyl group and findings in related substituted benzenes. researchgate.netresearchgate.net |
| Most Stable Conformer | The one minimizing steric repulsion between the ortho-methyl group and the ester functionality. | General principles of conformational analysis. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For "this compound," important reactions to consider would be its synthesis (e.g., esterification of 2-(5-chloro-2-methyl-phenyl)acetic acid) and its hydrolysis.
Studies on the esterification of phenylacetic acid have shown that the reaction can be catalyzed by acid, with the mechanism involving the protonation of the carboxylic acid followed by nucleophilic attack of the alcohol. nih.govresearchgate.net A computational study of the esterification between succinic acid and ethylene (B1197577) glycol using DFT has detailed the reaction mechanisms, including concerted and stepwise pathways. researchgate.netrsc.org A similar computational approach for the esterification leading to "this compound" would involve locating the transition state for the reaction between the corresponding carboxylic acid and methanol (B129727).
The hydrolysis of methyl acetate has also been the subject of kinetic and computational studies. researchgate.netscispace.com The mechanism typically involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester. For "this compound," DFT calculations could be used to compare the energy barriers for acid-catalyzed and base-catalyzed hydrolysis, providing insights into the reaction kinetics under different conditions.
Furthermore, computational studies on the degradation of phenylacetate (B1230308) in bacteria have revealed complex reaction pathways involving epoxidation and ring cleavage, highlighting the power of computational methods in understanding intricate biochemical reactions. researchgate.net
Table 3: Hypothetical Reaction Mechanism Steps for the Acid-Catalyzed Esterification to form this compound
| Step | Description | Computational Insight |
| 1 | Protonation of the carbonyl oxygen of 2-(5-chloro-2-methyl-phenyl)acetic acid. | Calculation of the proton affinity of the carbonyl oxygen. |
| 2 | Nucleophilic attack of methanol on the protonated carbonyl carbon. | Location of the transition state for this step and calculation of the activation energy. |
| 3 | Proton transfer from the incoming methanol moiety to one of the hydroxyl groups. | Identification of the intermediate and the transition state for the proton transfer. |
| 4 | Elimination of a water molecule to form the protonated ester. | Calculation of the energy change for this step. |
| 5 | Deprotonation to yield the final product, "this compound". | Determination of the overall reaction energy. |
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular interactions. For "this compound," these interactions would include van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like C-H...π interactions.
The crystal structure of a related compound, chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, was found to be consolidated by a variety of intermolecular contacts, including classical hydrogen bonds and halogen bonds, which were further analyzed using DFT methods. iucr.orgresearchgate.net This highlights the importance of a range of interactions in determining the crystal packing.
C-H...π interactions are a type of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system (like a phenyl ring) acts as the acceptor. These interactions are increasingly recognized as important in controlling the three-dimensional architecture of molecular crystals.
In the crystal structure of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, a C-H...O hydrogen bonding motif was identified, but the potential for C-H...π interactions involving the phenyl rings is also significant. researchgate.net For "this compound," the methyl groups and the C-H bonds on the phenyl ring can act as donors, while the phenyl ring itself can act as a π-acceptor.
A detailed analysis of the crystal packing would involve a search for short C-H...π contacts in the crystal lattice. The geometry of these interactions (the H...centroid distance and the C-H...centroid angle) can provide evidence for their existence. Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these weak interactions.
Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Potential Donor/Acceptor | Significance |
| van der Waals Forces | Entire molecule | General packing forces. |
| Dipole-Dipole Interactions | Polar C-Cl and C=O bonds | Contribute to the lattice energy and influence molecular orientation. |
| C-H...O Interactions | C-H bonds (methyl or phenyl) and carbonyl oxygen | Can form hydrogen-bonded motifs. |
| C-H...π Interactions | C-H bonds (methyl or phenyl) and the π-system of the phenyl ring | Can influence the stacking of molecules and the overall crystal architecture. |
Advanced Analytical Characterization Methods in Methyl 2 5 Chloro 2 Methyl Phenyl Acetate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. For Methyl 2-(5-chloro-2-methyl-phenyl)acetate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra offer the primary evidence for the structure of this compound. While specific, experimentally verified spectra for this compound are not widely published, spectral predictions and data from analogous compounds allow for a detailed assignment.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The methyl group attached to the phenyl ring (Ar-CH₃) would appear as a singlet, as would the methyl group of the ester functionality (-OCH₃) and the methylene (B1212753) protons (-CH₂-). The three aromatic protons would present as a set of coupled multiplets, with their specific splitting patterns and chemical shifts confirming the 1,2,4-substitution pattern.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group, typically found in the downfield region, and the various aromatic carbons, whose shifts are influenced by the chloro and methyl substituents. The methyl and methylene carbons appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Ar-CH₃ | ~2.3 | ~19.0 |
| -CH₂- | ~3.8 | ~39.0 |
| -OCH₃ | ~3.7 | ~52.0 |
| C=O | --- | ~171.0 |
| Aromatic CH | ~7.1 - 7.3 | ~127.0 - 132.0 |
| Quaternary Ar-C | --- | ~134.0 - 136.0 |
Note: Data is based on spectral predictions and analysis of similar compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their connectivity and relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This technique would be used to definitively assign the signals for the aromatic CH groups, the methylene (-CH₂-), the aromatic methyl (Ar-CH₃), and the ester methyl (-OCH₃) carbons by linking them to their corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the methylene protons (-CH₂-) to the aromatic quaternary carbon and the carbonyl carbon (C=O), and from the ester methyl protons (-OCH₃) to the carbonyl carbon, unambiguously confirming the acetate (B1210297) side chain and its attachment point.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key expected NOESY correlation would be between the methylene (-CH₂-) protons and the aromatic methyl (Ar-CH₃) protons, confirming their ortho relationship on the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₁ClO₂. HRMS analysis would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.
Table 2: Calculated Exact Mass for HRMS Analysis
| Molecular Formula | Adduct | Calculated Mass (m/z) |
|---|---|---|
| C₁₀H₁₁³⁵Cl O₂ | [M+H]⁺ | 199.0520 |
| C₁₀H₁₁³⁷Cl O₂ | [M+H]⁺ | 201.0491 |
| C₁₀H₁₁³⁵Cl O₂ | [M+Na]⁺ | 221.0340 |
| C₁₀H₁₁³⁷Cl O₂ | [M+Na]⁺ | 223.0310 |
Note: The presence of chlorine results in a characteristic isotopic pattern with signals separated by approximately 2 Da in a ~3:1 ratio for ³⁵Cl and ³⁷Cl.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Coupling chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual analysis.
GC-MS (Gas Chromatography-Mass Spectrometry): Given the volatility of this compound, GC-MS is a suitable technique for its analysis. The gas chromatogram would provide the retention time, a measure of the compound's purity, while the mass spectrometer would generate a fragmentation pattern (mass spectrum) upon electron ionization. This pattern, serving as a molecular fingerprint, can be compared to libraries for identification and used to confirm the structure based on characteristic fragments. For the related compound Methyl phenylacetate (B1230308), major fragments include the tropylium (B1234903) ion (m/z 91) and the molecular ion (m/z 150).
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is another powerful tool, particularly for analyzing reaction mixtures or formulations. Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), LC-MS typically generates protonated molecular ions ([M+H]⁺), confirming the molecular weight. This method is essential for monitoring the progress of reactions that synthesize this compound and for identifying any impurities or byproducts.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1735-1750 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ester linkage, C-H stretching for the aromatic and aliphatic groups, and C=C stretching within the aromatic ring. The C-Cl stretch would appear in the fingerprint region. The IR spectrum for the similar compound 2-Chloroethyl phenyl acetate shows a strong C=O stretch at approximately 1740 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. This compound contains a substituted benzene (B151609) ring, which will give rise to characteristic absorption bands in the UV region (typically around 200-280 nm). The exact position (λₘₐₓ) and intensity of these absorptions are sensitive to the substitution pattern on the aromatic ring.
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl phenylacetate |
| 2-Chloroethyl phenyl acetate |
X-ray Diffraction Crystallography for Solid-State Structures
X-ray diffraction (XRD) crystallography is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the solid-state structure of molecules, offering insights into bond lengths, bond angles, and intermolecular interactions.
Should single crystals of this compound be obtained, XRD analysis would proceed by mounting a suitable crystal on a goniometer and exposing it to a focused X-ray beam. The resulting diffraction pattern is collected on a detector and the data is processed to generate an electron density map, from which the atomic positions can be determined.
Table 1: Illustrative Crystallographic Data for a Phenylacetate Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1324.5 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.
The determination of the crystal structure of this compound would be invaluable for understanding its physical properties and for computational modeling studies.
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation, identification, and quantification of this compound from reaction mixtures and for assessing its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly applicable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would likely be the most effective approach.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A common mobile phase for similar compounds, such as Methyl (2-chlorophenyl)acetate, consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com
Table 2: Exemplar HPLC Method Parameters for Analysis of a Phenylacetate Derivative
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
This method would be expected to effectively separate this compound from its starting materials and potential by-products. For preparative separations to isolate larger quantities of the pure compound, the method can be scaled up using a larger diameter column and a higher flow rate. sielc.com
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Given that this compound is likely to be sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be an excellent method for its analysis.
The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be a suitable starting point. The oven temperature would be programmed to ramp from a lower to a higher temperature to ensure the elution of all components in a reasonable time with good resolution.
Table 3: Representative GC Method Parameters for Analysis of a Phenylacetate Derivative
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Scan Range | 50-400 m/z |
GC-MS analysis provides not only retention time data for quantification but also mass spectral data that can be used to confirm the identity of the compound by comparing its fragmentation pattern to a spectral library or by interpretation.
Environmental Fate and Degradation of Substituted Phenylacetates
Abiotic Transformation Pathways
Abiotic, or non-living, processes are significant drivers of chemical transformation in the environment. For substituted phenylacetates, hydrolysis and photolysis are key pathways.
The ester linkage in Methyl 2-(5-chloro-2-methyl-phenyl)acetate makes it susceptible to hydrolysis, a chemical reaction with water that cleaves this bond. libretexts.org This process results in the formation of the corresponding carboxylic acid, 2-(5-chloro-2-methyl-phenyl)acetic acid, and an alcohol, methanol (B129727). sciencemadness.org
The rate of hydrolysis is significantly influenced by pH. Under basic conditions, the process, often termed saponification, is accelerated. masterorganicchemistry.com The reaction is typically first-order with respect to both the ester and the hydroxide (B78521) ion concentration. rsc.org In acidic conditions, hydrolysis can also occur, though the mechanism differs. youtube.com This reaction is reversible, in contrast to base-catalyzed hydrolysis. libretexts.org The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then breaks down to yield the carboxylate salt and the alcohol. masterorganicchemistry.com
Table 1: Factors Influencing Hydrolytic Degradation of Phenylacetate (B1230308) Esters
| Factor | Influence on Hydrolysis Rate | Reference |
|---|---|---|
| pH | Rate increases significantly under basic (alkaline) conditions. | masterorganicchemistry.comrsc.org |
| Temperature | Higher temperatures generally increase the reaction rate. | sciencemadness.org |
| Solvent | The presence of organic co-solvents can alter the rate. For example, increasing DMSO content in water can decrease the hydrolysis rate for some phenylacetate esters. | rsc.org |
Photolysis, the breakdown of compounds by light, is another critical abiotic degradation pathway. Substituted phenylacetates, containing an aromatic ring, can absorb ultraviolet (UV) radiation, leading to their decomposition. The presence of a chlorine atom on the phenyl ring can influence the rate and products of photodegradation.
In aqueous environments, direct photolysis can occur when the molecule itself absorbs light. Indirect photolysis is also possible, driven by reactive species like hydroxyl radicals that are photochemically produced in sunlit waters. nih.gov The degradation of chlorinated aromatic compounds can proceed through pathways such as reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, or through oxidation. researchgate.net The presence of dissolved oxygen can affect the degradation rate and the formation of intermediate products. nih.gov
Studies on similar chlorinated pesticides have shown that the nature of the environmental matrix, such as the type of sand or soil surface, can impact the rate of photodegradation. nih.gov For instance, the degradation of 4-chloro-2-methylphenoxyacetic acid (MCPA) was found to be faster on colorless pure silica (B1680970) sand compared to colored sands, indicating that surface adsorption and light filtering can play a significant role. nih.gov
Table 2: Key Aspects of Photolytic Degradation
| Process | Description | Potential Products | Reference |
|---|---|---|---|
| Direct Photolysis | The molecule directly absorbs UV light, leading to bond cleavage. | Isomers, less-chlorinated compounds. | nih.gov |
| Indirect Photolysis | Degradation by photochemically generated reactive species (e.g., hydroxyl radicals). | Oxidized products, hydroxylated derivatives. | nih.govresearchgate.net |
| Reductive Dechlorination | Replacement of a chlorine atom with a hydrogen atom. | Dechlorinated phenylacetic acid derivatives. | researchgate.net |
Biotic Degradation Mechanisms
Microorganisms play a crucial role in the breakdown of organic compounds in the environment. The biodegradation of substituted phenylacetates is a key process that reduces their environmental persistence.
In aquatic systems, a diverse community of microorganisms in the water column and sediments can degrade substituted phenylacetates. scirp.org The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by microbial esterases, releasing 2-(5-chloro-2-methyl-phenyl)acetic acid and methanol.
The resulting phenylacetic acid derivative can then serve as a carbon and energy source for various bacteria and fungi. researchgate.net The degradation of phenylacetic acid itself is a well-studied microbial process, often proceeding through the Ehrlich pathway. mdpi.com Yeasts, for example, can metabolize L-phenylalanine to phenylacetic acid under aerobic conditions. mdpi.com Bacteria in soil and sediment can further break down the aromatic ring, a critical step in the complete mineralization of the compound to carbon dioxide and water. scirp.org
In soil, this compound is subject to biotransformation by soil microorganisms. Similar to aquatic environments, the process likely begins with the hydrolysis of the ester. The resulting 2-(5-chloro-2-methyl-phenyl)acetic acid can be further metabolized by soil microbes.
Plants themselves can also metabolize phenylacetic acid (PAA), which is recognized as a natural auxin. nih.govmdpi.com Studies have shown that exogenously applied compounds can be converted to PAA within plants, which then enters the plant's metabolic and signaling pathways. nih.gov While this relates to the acid, it highlights the potential for biological systems to transform the core structure of these compounds. The rate of biotransformation in soil is dependent on various factors including soil type, organic matter content, pH, temperature, and the abundance and diversity of the microbial population. scirp.org
Environmental Distribution and Partitioning
The way this compound moves and distributes itself between air, water, soil, and biota is determined by its physicochemical properties. Key parameters include its water solubility, vapor pressure, and partitioning coefficients like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc).
The octanol-water partition coefficient (log Kow) is a measure of a chemical's lipophilicity, or its tendency to associate with fatty tissues and organic matter. A higher log Kow suggests a greater potential for bioaccumulation and sorption to soil and sediment. The soil organic carbon-water partition coefficient (Koc) describes the chemical's tendency to bind to the organic matter fraction of soil and sediment. researchgate.netnih.gov Chemicals with high Koc values are less mobile in the environment and tend to remain in the soil or sediment layer. epa.gov
Table 3: Estimated Physicochemical Properties and Environmental Partitioning Behavior
| Property | Estimated Value/Behavior for this compound | Implication for Environmental Distribution |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | Expected to be higher than methyl phenylacetate (Log Kow ≈ 1.8) due to the chloro-substituent. | Moderate potential to sorb to organic matter in soil and sediment; potential for bioaccumulation in organisms. |
| Koc (Organic Carbon-Water Partition Coefficient) | Moderate to high. | Likely to be relatively immobile in soil, with a preference for partitioning to the solid phase over the aqueous phase. |
| Water Solubility | Expected to be low. | Limited mobility in aquatic systems via dissolution; more likely to be associated with suspended particles and sediment. |
| Vapor Pressure | Expected to be low. | Limited volatilization from water or soil surfaces into the atmosphere. |
Adsorption to Soil and Sediment
No data on the soil adsorption coefficient (Koc) or related studies for this compound could be located. Without this information, it is not possible to assess its potential for binding to soil and sediment.
Data Table: Soil Adsorption of this compound
| Parameter | Value | Soil Type | Research Findings |
|---|---|---|---|
| Koc | Data not available | - | - |
Volatilization Studies
No data regarding the Henry's Law constant or direct volatilization studies for this compound were found. This prevents any quantitative assessment of its tendency to volatilize from soil or water surfaces.
Data Table: Volatilization of this compound
| Parameter | Value | Medium | Research Findings |
|---|---|---|---|
| Henry's Law Constant | Data not available | - | - |
Strategic Role As a Chemical Intermediate in Advanced Synthesis
Precursor in Agrochemical Synthesis
The structural characteristics of Methyl 2-(5-chloro-2-methyl-phenyl)acetate make it a valuable precursor in the synthesis of modern agrochemicals. The substituents on the phenyl ring are crucial for tuning the biological efficacy and selectivity of the resulting active ingredients, particularly in the development of advanced fungicides.
Table 1: Examples of Strobilurin Fungicides Derived from Phenylacetic Acid Scaffolds
| Fungicide Name | Key Structural Feature | Primary Mode of Action |
| Azoxystrobin | Methoxyacrylate group derived from a phenylacetate (B1230308) precursor | Quinone outside inhibitor (QoI) |
| Kresoxim-methyl | Methoxyiminoacetate group on a substituted phenyl ring | Quinone outside inhibitor (QoI) |
| Trifloxystrobin | Methoxyiminoacetate group with a trifluoromethylphenyl side chain | Quinone outside inhibitor (QoI) |
Building Block for Pharmaceutical Intermediates
In the pharmaceutical sector, this compound serves as a key building block for a variety of active pharmaceutical ingredients (APIs). Its structure provides a robust scaffold that can be elaborated through multi-step synthetic sequences to produce complex therapeutic molecules.
The most prominent pharmaceutical application of this intermediate is in the synthesis of Bilastine, a modern, non-sedating H1 antagonist used for treating allergic conditions. museonaturalistico.itgoogle.com The carboxylic acid corresponding to the title compound, 2-(5-chloro-2-methylphenyl)acetic acid, is a documented key intermediate in several patented synthetic routes to Bilastine. google.com The synthesis generally involves coupling this phenylacetic acid derivative with a separate heterocyclic moiety to construct the core of the Bilastine molecule.
One patented method describes the preparation of Bilastine starting from key intermediates, including a substituted propionic acid that is structurally related to the target compound. google.com The process involves the reaction of 2-(4-{2-[4-(1H-benzimidazole-2-yl)-piperidine-1-yl]-ethyl}-phenyl)-2-methyl-propionic acid with 2-chloroethyl ether to yield the final product. google.com This highlights the importance of the substituted phenyl-acid/ester moiety as the foundational element upon which the rest of the complex structure is built.
Table 2: Key Intermediates in a Patented Bilastine Synthesis Pathway
| Intermediate Name | Role in Synthesis | Reference |
| 2-(5-chloro-2-methylphenyl)acetic acid | Initial Phenylacetic Acid Building Block | google.com |
| 2-(4-{2-[4-(1H-benzimidazole-2-yl)-piperidine-1-yl]-ethyl}-phenyl)-2-methyl-propionic acid | Advanced Intermediate for Final Coupling | google.com |
| 2-chloroethyl ether | Reagent for Final Alkylation Step | google.com |
Substituted N-aryl lactams are important structural motifs found in a wide range of biologically active molecules, including potential drug candidates and agrochemicals. researchgate.net General synthetic methods have been developed for the one-pot synthesis of N-aryl lactams through the reaction of arenes with ω-azido alkanoic acids, a process driven by Friedel-Crafts acylation followed by an intramolecular Schmidt rearrangement. researchgate.net In this context, an arene like 1-chloro-4-methylbenzene, the parent structure of the target compound, could be reacted with an appropriate ω-azido alkanoic acid to form a substituted N-aryl lactam. researchgate.net
Furthermore, substituted phenylacetic acids are precursors for the synthesis of various heterocyclic scaffolds. While a specific example for the cyclization of this compound was not prominently found, the general reactivity of such compounds allows for their conversion into lactams and other cyclic systems that serve as scaffolds for medicinal chemistry programs. organic-chemistry.org For instance, methods exist for the synthesis of δ-lactams via the reaction of arenes with azido (B1232118) alkanoic acid chlorides, demonstrating a pathway where such building blocks can be used to create these valuable heterocyclic structures. organic-chemistry.org
Application in Fine Chemical Manufacturing
Beyond its well-defined roles in the life sciences, this compound and its derivatives are utilized in the broader fine chemical industry. Fine chemicals are produced in smaller volumes but to high purity standards for specialized applications. While many uses are proprietary, the applications of the broader class of phenylacetic acid esters suggest potential uses.
Unsubstituted Methyl 2-phenylacetate is widely used in the fragrance industry for its honey-like aroma. calpaclab.com While the chloro and methyl substitutions on the target compound would significantly alter its odor profile, it could be synthesized as a precursor for a more complex fragrance molecule. The compound is sold by chemical suppliers for industrial and commercial usage, indicating its availability as a building block for various specialty chemical applications that may include the synthesis of specific polymers, dyes, or other performance materials where its unique substitution pattern imparts desired properties. calpaclab.comsigmaaldrich.com
Emerging Research Areas and Future Directions in Methyl 2 5 Chloro 2 Methyl Phenyl Acetate Chemistry
Novel Catalytic Systems for Efficient Synthesis
The development of efficient synthetic routes to α-arylacetates is a central theme in contemporary organic chemistry. Traditional methods often rely on stoichiometric reagents and harsh conditions. The current focus is on catalytic processes that offer higher yields, selectivity, and functional group tolerance under milder conditions.
Palladium-based catalysts have been at the forefront of this evolution. A recently developed protocol involves the palladium-catalyzed carbonylation of benzyl (B1604629) acetate (B1210297) derivatives, which provides a direct and efficient route to a wide range of alkyl arylacetates. rsc.org This method is notable for not requiring any halogen or base additives, which simplifies purification and reduces waste. rsc.org The optimal catalytic system identified for this transformation is a binary mixture of palladium acetate (Pd(OAc)₂) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF). rsc.org This system operates effectively at 130 °C and, importantly, can be performed at ambient pressure of carbon monoxide, enhancing the sustainability and safety of the protocol. rsc.org
Another significant advancement is the palladium-catalyzed decarboxylative coupling of malonate monoester salts with aryl halides. researchgate.net This approach provides a conceptually different and practical method for creating the α-aryl ester linkage, leveraging readily accessible starting materials. researchgate.net For these types of cross-coupling reactions, the choice of ligand is crucial. For instance, a newly developed indolyl-derived phosphine (B1218219) ligand has been shown to be highly effective in the palladium-catalyzed mono-α-arylation of ketones with aryl tosylates and mesylates, achieving product yields up to 95%. nih.gov The success of this ligand is attributed to its ability to enhance the steric congestion around the metal center and facilitate the effective oxidative addition of the C(Ar)-OMs bond. nih.gov
Beyond palladium, other transition metals are being explored. Cobalt(I) complexes, for example, have been developed for highly regioselective allylic alkylation reactions, demonstrating the potential of alternative metals in C-C bond formation. nih.gov Friedel-Crafts-type arylation strategies have also been modernized, using catalytic amounts of promoters like trifluoromethanesulfonic acid (TfOH), boron trifluoride etherate (BF₃·OEt₂), or zinc chloride (ZnCl₂) to facilitate the substitution of phosphate (B84403) leaving groups on benzylic substrates. nih.gov
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Pd(OAc)₂ / DPPF | Carbonylation | Benzyl acetates, Alcohols | Halogen- and base-free; Ambient CO pressure; High yields. rsc.org |
| Pd(allyl)Cl]₂ / S-Phos | Decarboxylative Coupling | α-Cyano aliphatic carboxylate salts, Aryl halides | Uses readily available starting materials; Good reaction scope. researchgate.net |
| Pd(OAc)₂ / Indolyl-phosphine Ligand | Mono-α-arylation | Aryl/heteroaryl ketones, Aryl mesylates/tosylates | High selectivity for mono-arylation; High yields (up to 95%). nih.gov |
| [(dppp)Co(PPh₃)Cl] | Allylic Alkylation | Tertiary allyl carbonates, 1,3-dicarbonyls | High regioselectivity for branched product; Selective for tertiary carbonates. nih.gov |
Mechanistic Studies of Complex Reaction Pathways
A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. The study of complex reaction pathways for the synthesis of molecules like Methyl 2-(5-chloro-2-methyl-phenyl)acetate increasingly involves a combination of experimental techniques and computational modeling.
For instance, in the palladium-catalyzed carbonylation of benzyl acetates, Density Functional Theory (DFT) studies were instrumental in elucidating a plausible reaction pathway. rsc.org Such computational investigations help identify key intermediates and transition states, providing insights that are often difficult to obtain through experimental means alone.
Similarly, detailed mechanistic studies have been conducted on cobalt-catalyzed reactions. Experimental and computational evidence for a cobalt(I)-catalyzed allylic alkylation supports a Co(I)/Co(III) catalytic cycle. nih.gov This contrasts with cobalt-catalyzed reactions that are enabled by visible light photocatalysis, highlighting how different initiation modes can lead to distinct mechanistic pathways. nih.gov Understanding these cycles is crucial for controlling selectivity and reactivity.
Unexpected reaction pathways are also a source of mechanistic inquiry. In one study, the acid-catalyzed treatment of a 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one led to the formation of two unexpected heterocyclic products. mdpi.com A proposed mechanism suggests that after protonation of the hydroxyl group, an intramolecular aromatic electrophilic substitution occurs, leading to a tricyclic system. mdpi.com Subsequent nucleophilic substitution and oxidation would then yield the final observed products. mdpi.com Such studies on related heterocyclic systems provide valuable models for understanding potential side reactions or novel transformations that could occur during the synthesis or derivatization of complex molecules like this compound.
| Reaction Type | Proposed Mechanism Highlights | Investigative Tools |
| Palladium-Catalyzed Carbonylation | Identification of key intermediates in the catalytic cycle. | DFT Computational Studies. rsc.org |
| Cobalt-Catalyzed Allylic Alkylation | Elucidation of a Co(I)/Co(III) catalytic cycle. | Experimental and Computational Investigations. nih.gov |
| Acid-Catalyzed Pyrrolinone Transformation | Intramolecular electrophilic aromatic substitution followed by substitution/oxidation. | Product characterization and proposed mechanistic steps. mdpi.com |
Integration of Machine Learning in Synthetic Design
The planning of synthetic routes for complex molecules has been revolutionized by the application of artificial intelligence (AI) and machine learning (ML). nih.govmit.edu These computational tools can analyze vast datasets of chemical reactions to predict viable synthetic pathways, often identifying novel routes that a human chemist might overlook. discoveracs.org
Template-based models use a library of reaction templates extracted from known reactions to propose retrosynthetic steps. nih.gov
Template-free models treat synthesis prediction as a translation problem, directly converting a product molecule's representation (like a SMILES string) into the representations of its reactants, without relying on predefined rules. nih.gov
Software platforms like Synthia™ utilize advanced algorithms powered by a vast database of hand-coded chemical rules to identify potential retrosynthetic routes, independent of published literature. discoveracs.org This allows chemists to quickly assess the feasibility of synthesizing a target molecule or to find alternative pathways. discoveracs.org
Beyond route planning, machine learning is also being applied to catalyst and reaction optimization. The Adsorbate Chemical Environment-based Graph Convolution Neural Network (ACE-GCN) framework, for example, uses graph neural networks to predict the properties of catalyst surfaces. nih.gov This allows for the high-throughput screening of a vast space of complex surface models to identify the most promising catalytic configurations for a given reaction, accelerating the development of novel catalytic systems. nih.gov The integration of AI in retro-biosynthesis planning also aligns with the goals of green chemistry by identifying potential biocatalytic routes. nih.gov
| Feature | Traditional Synthetic Design | Machine Learning-Assisted Design |
| Approach | Chemist's intuition and literature precedent. | Data-driven, algorithmic prediction. mit.edu |
| Speed | Can be slow and laborious. discoveracs.org | Rapid analysis of countless pathway options. discoveracs.org |
| Novelty | Often relies on known and established reactions. | Can propose novel and non-intuitive reaction steps. nih.gov |
| Data Source | Published literature and chemist's experience. | Large reaction databases (e.g., Reaxys, USPTO). mit.edu |
| Tools | Chemical knowledge, search engines. | Retrosynthesis software (e.g., Synthia™), predictive models. discoveracs.org |
Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic processes in the chemical and pharmaceutical industries. jddhs.commdpi.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.com Two key metrics in this endeavor are atom economy and the E-factor (Environmental Factor).
Atom economy is a measure of how many atoms from the reactants are incorporated into the desired final product. researchgate.net A reaction with 100% atom economy, such as a simple addition reaction, generates no waste byproducts. researchgate.netjocpr.com Maximizing atom economy is a fundamental goal of green synthesis. primescholars.com
Several emerging methodologies for the synthesis of arylacetates align with these principles:
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Arylacetonitrilases, for example, can catalyze the hydrolysis of nitriles to produce aryl acetic acids and their derivatives. nih.gov These enzymatic reactions typically occur in water under mild conditions, making them an attractive green chemistry tool. nih.gov
Alternative Solvents and Conditions: The use of hazardous solvents is a major contributor to chemical waste. Research into greener solvents, such as cyclopentyl methyl ether, which can be used in combination with environmentally friendly catalysts like ammonium (B1175870) salts, offers a path to lower-impact reactions. rsc.org Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. mdpi.com Solvent-free, or neat, reaction conditions represent an ideal scenario for waste reduction. mdpi.com
By focusing on catalytic, atom-economical transformations and embracing green technologies like biocatalysis and flow chemistry, the synthesis of this compound and related compounds can be made significantly more sustainable. jddhs.com
| Synthetic Method | Green Chemistry Principle(s) Addressed |
| Catalytic Carbonylation of Benzyl Acetates | High Atom Economy, Avoidance of Halogens and Stoichiometric Base. rsc.org |
| Arylacetonitrilase-catalyzed Hydrolysis | Use of Biocatalysts, Renewable Feedstocks (potentially), Benign Solvents (water). nih.gov |
| Microwave-Assisted Synthesis | Energy Efficiency, Reduced Reaction Times. mdpi.com |
| Use of Greener Solvents (e.g., CPME) | Reducing Auxiliary Substances, Use of Safer Solvents. rsc.org |
Q & A
Q. What are the recommended methods for synthesizing methyl 2-(5-chloro-2-methyl-phenyl)acetate, and how can reaction conditions be optimized?
Answer: A common approach involves esterification of 2-(5-chloro-2-methyl-phenyl)acetic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and byproduct formation.
- Catalyst loading: 1–5 mol% to minimize side reactions.
- Solvent-free conditions to improve atom economy .
Optimization strategies:
- Use reflux with Dean-Stark traps to remove water and shift equilibrium toward ester formation.
- Monitor reaction progress via TLC or HPLC to identify incomplete conversion.
- For purification, employ column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure .
Q. How can researchers confirm the structural identity and purity of this compound?
Answer: Analytical techniques:
- ¹H/¹³C NMR: Compare peaks with literature data (e.g., aromatic protons at δ 7.1–7.4 ppm, methyl ester at δ 3.6–3.8 ppm) .
- FT-IR: Confirm ester C=O stretch at ~1740 cm⁻¹ and absence of carboxylic acid O-H (~2500–3500 cm⁻¹) .
- GC-MS or LC-MS: Verify molecular ion ([M+H]⁺ at m/z 228.07) and fragmentation patterns .
Purity assessment:
Q. What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE): Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors (boiling point ~218°C) .
- Waste disposal: Collect organic waste in halogen-compatible containers due to chlorine content .
Advanced Research Questions
Q. How do substituent positions (e.g., chloro, methyl) influence the compound’s reactivity in nucleophilic acyl substitution?
Answer: The electron-withdrawing chloro group at the 5-position increases the electrophilicity of the ester carbonyl, enhancing reactivity toward nucleophiles (e.g., Grignard reagents). The ortho-methyl group introduces steric hindrance, slowing down reactions at the aromatic ring but minimally affecting ester reactivity.
Experimental validation:
Q. How can researchers resolve contradictions in reported crystallographic data for structurally similar compounds?
Answer: Case study: Discrepancies in unit cell parameters (e.g., a = 7.47 Å vs. 7.52 Å in analogs) may arise from:
- Temperature/pressure variations during XRD data collection.
- Disorder in crystal packing due to flexible ester groups.
Resolution strategies:
Q. What methodologies enable the study of metabolic pathways involving this compound in biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
